Kovats Retention Index Separation: Isobutyl Methyl Sulfide vs. Diethyl Sulfide on Non-Polar Columns
On a polydimethylsiloxane (PDMS) stationary phase, isobutyl methyl sulfide (C₅H₁₂S, branched) exhibits a Kovats retention index (RI) of 763 [1]. By comparison, diethyl sulfide (C₄H₁₀S, symmetrical linear), a commonly encountered alternative in sulfur-containing food volatile analysis, elutes earlier with an RI of 698 on a comparable CP-Sil-5CB column [2]. The observed difference of 65 RI units exceeds the typical interlaboratory reproducibility error of 5–10 i.u. for standard non-polar phases, providing sufficient chromatographic resolution for unambiguous compound identification in GC-FPD or GC-SCD workflows where both compounds may co-occur.
| Evidence Dimension | Gas chromatographic retention (Kovats Retention Index, non-polar column) |
|---|---|
| Target Compound Data | Isobutyl methyl sulfide: RI = 763 (PDMS, Zenkevich, 1998) |
| Comparator Or Baseline | Diethyl sulfide: RI = 698 (CP-Sil-5CB, Gijs et al., 2000) |
| Quantified Difference | ΔRI = +65 units (isobutyl methyl sulfide elutes later) |
| Conditions | PDMS and CP-Sil-5CB (both non-polar dimethylsiloxane-based phases); isothermal or temperature-programmed GC |
Why This Matters
A 65-unit RI separation enables reliable peak assignment of isobutyl methyl sulfide in complex sulfur-containing volatile mixtures (e.g., Allium headspace, cooked meat aroma), reducing false identification when diethyl sulfide, dimethyl sulfide (RI ~505), or other C₄–C₅ sulfides are present.
- [1] Zenkevich, I.G. The principle of structural analogy in the calculation of gas chromatographic retention indices using physico-chemical constants of organic compounds. Zh. Anal. Khim., 1998, 53, 43–49. Data retrieved via The Pherobase: Isobutyl methyl sulfide, Kovats RI. Available at: https://pherobase.com/database/kovats/kovats-detail-isobutyl%20methyl%20sulfide.php View Source
- [2] Gijs, L., Piraprez, G., Perpete, P., Spinnler, E., Collin, S. Retention of sulfur flavours by food matrix and determination of sensorial data independent of the medium composition. Food Chemistry, 2000, 69, 319–330. Data retrieved via The Pherobase: Diethyl sulfide, Kovats RI. Available at: https://pherobase.com/database/kovats/kovats-detail-diethyl%20sulfide.php View Source
